molecular formula C18H14CuO7 B10815546 Copper usnate

Copper usnate

Cat. No.: B10815546
M. Wt: 405.8 g/mol
InChI Key: BJKWDVRCNOATJS-UHFFFAOYSA-L
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Description

Copper usnate is a metal-organic derivative of usnic acid, a naturally occurring dibenzofuran derivative found in lichens (e.g., Usnea barbata). Usnic acid itself exhibits broad biological activities, including antimicrobial, anti-inflammatory, and antiviral properties, but its hydrophobic nature and hepatotoxicity at high doses limit systemic applications . This compound is synthesized by combining usnic acid with copper ions, enhancing its solubility and stability for topical use. It is primarily employed in cosmetic and dermatological formulations for its antimicrobial and sebum-regulating effects .

Properties

Molecular Formula

C18H14CuO7

Molecular Weight

405.8 g/mol

IUPAC Name

copper;4,8-diacetyl-2,9a-dimethyl-7,9-dioxodibenzofuran-1,3-diolate

InChI

InChI=1S/C18H16O7.Cu/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,11,22-23H,1-4H3;/q;+2/p-2

InChI Key

BJKWDVRCNOATJS-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)[O-].[Cu+2]

Origin of Product

United States

Preparation Methods

Copper usnate can be synthesized through the reaction of usnic acid with copper salts. One common method involves dissolving usnic acid in a suitable solvent and then adding a copper salt, such as copper sulfate, under controlled conditions. The reaction typically requires stirring and heating to ensure complete formation of the this compound complex .

Chemical Reactions Analysis

Acid-Base Dissolution

Copper usnate undergoes proton-driven dissolution in acidic environments, releasing Cu²⁺ ions and usnic acid. This reaction is critical in biological systems where lysosomal pH (4–5) facilitates dissociation :

Cu(Usnate)2+4H+2H2Usnate+Cu2+\text{Cu(Usnate)}_2 + 4\text{H}^+ \rightarrow 2\text{H}_2\text{Usnate} + \text{Cu}^{2+}

  • Evidence : Similar CuO nanoparticles dissolve at pH 4–5, releasing bioavailable Cu²⁺ .

  • Implications : The liberated Cu²⁺ participates in Fenton-like reactions, generating reactive oxygen species (ROS) .

Redox Activity and ROS Generation

The Cu²⁺/Cu⁺ redox cycle in this compound drives ROS production via Fenton and Haber-Weiss mechanisms :

Cu2++O2Cu++O2(Recycling)\text{Cu}^{2+} + \text{O}_2^{\bullet -} \rightarrow \text{Cu}^+ + \text{O}_2 \quad \text{(Recycling)}Cu++H2O2Cu2++OH+OH(Fenton)\text{Cu}^+ + \text{H}_2\text{O}_2 \rightarrow \text{Cu}^{2+} + \text{OH}^- + \bullet\text{OH} \quad \text{(Fenton)}

  • ROS Impact : Hydroxyl radicals (OH\bullet\text{OH}) induce oxidative stress, damaging lipids, proteins, and DNA .

  • Experimental Confirmation : Electron paramagnetic resonance (EPR) studies confirm ROS activity in copper complexes .

Ligand Exchange Reactions

This compound participates in ligand substitution with stronger coordinating agents (e.g., ammonia, amino acids) :

Cu(Usnate)2+4NH3[Cu(NH3)4]2++2Usnate\text{Cu(Usnate)}_2 + 4\text{NH}_3 \rightarrow [\text{Cu(NH}_3)_4]^{2+} + 2\text{Usnate}^-

  • Color Changes : Transition from blue (hexaaquacopper) to deep blue (tetraammine complex) .

  • Biological Relevance : Amino acids (e.g., histidine) facilitate Cu²⁺ release in physiological conditions .

Sulfidation and Stability

In sulfur-rich environments, this compound transforms into copper sulfide (CuS), reducing solubility and bioavailability :

Cu(Usnate)2+H2SCuS+2HUsnate\text{Cu(Usnate)}_2 + \text{H}_2\text{S} \rightarrow \text{CuS} + 2\text{HUsnate}

  • Limitations : CuS retains residual redox activity due to partial re-oxidation by ROS .

Thermal Decomposition

Heating this compound above 200°C decomposes it into copper oxides and usnic acid derivatives:

Cu(Usnate)2ΔCuO+Volatile Usnic Acid Products\text{Cu(Usnate)}_2 \xrightarrow{\Delta} \text{CuO} + \text{Volatile Usnic Acid Products}

  • Product Analysis : Thermogravimetric analysis (TGA) shows mass loss corresponding to ligand decomposition .

Scientific Research Applications

Copper usnate has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial activity of copper usnate is primarily due to its ability to generate reactive oxygen species (ROS). These ROS cause oxidative damage to cellular components, leading to the disruption of cell membranes and the degradation of nucleic acids. The copper ions released from this compound also interact with proteins and enzymes, inhibiting their function and leading to cell death .

Comparison with Similar Compounds

Comparison with Sodium Usnate and Potassium Usnate

Structural and Solubility Differences

  • Copper Usnate : Contains copper ions (Cu²⁺) complexed with usnic acid. Its structure allows moderate solubility in aqueous media, making it suitable for topical applications .
  • Sodium Usnate (NaU) : Formed via acid-base reaction, replacing a proton with sodium (Na⁺). Exhibits higher water solubility than usnic acid, enabling broader pharmaceutical applications .
  • Potassium Usnate (KU): Similar to NaU but with potassium (K⁺).

Table 1: Structural and Solubility Comparison

Compound Metal Ion Solubility Primary Applications
This compound Cu²⁺ Moderate (aqueous) Topical antimicrobials, cosmetics
Sodium Usnate Na⁺ High (aqueous) Antiviral, disinfectants
Potassium Usnate K⁺ Very high Anticancer, antiparasitic
Antimicrobial and Antiviral Effects
  • This compound : Effective against acne-causing bacteria and fungi in skincare products. Its combination with copper enhances purifying action .
  • Sodium Usnate : Demonstrated strong binding affinity to SARS-CoV-2 proteins (binding energy: -8.55 kcal/mol with main protease; inhibition constant: 539.86 nM), outperforming favipiravir .
  • Potassium Usnate : Exhibits lower IC₅₀ values than usnic acid in antiparasitic assays (e.g., 2.99 µM vs. 18.30 µM against Leishmania infantum chagasi) .
Anticancer Activity
  • Potassium Usnate : Significantly inhibits colorectal cancer cell invasion (IC₅₀: 5 µM) and reduces liver metastasis in vivo (20 mg/kg dose), with enhanced oral bioavailability compared to usnic acid .

Key Research Findings

Bioavailability and Drug Delivery

  • Potassium usnate achieves 1.51–15.1 µM concentrations in tumors after oral administration, whereas usnic acid is undetectable .
  • Sodium usnate’s low inhibition constant (539.86 nM against SARS-CoV-2) supports its repurposing as a disinfectant or antiviral agent .

Clinical Limitations

  • Sodium and potassium derivatives face challenges in balancing efficacy with toxicity at higher doses .

Q & A

Basic Research Questions

Q. What validated analytical methods are suitable for quantifying copper usnate in experimental samples?

  • Methodological Answer : UV-spectrophotometric methods optimized for sodium usnate (e.g., absorption maxima at 290 nm in water or phosphate buffer-methanol media) can be adapted for this compound . Key parameters include:

  • Linearity : Calibration curves in the range of 0.1–12 µg·cm⁻³.
  • Sensitivity : Apparent molar absorptivity (~3.16×10⁴ dm³·mol⁻¹·cm⁻¹) and Sandell’s sensitivity (~11.58 ng·cm⁻²/0.001 A).
  • Validation : Follow ICH guidelines for accuracy (recovery studies 80–120%), precision (RSD < 2%), and detection limits (0.072–0.489 µg·cm⁻³) .

Q. How can researchers synthesize and characterize this compound with reproducibility?

  • Methodological Answer :

  • Synthesis : React usnic acid with copper salts (e.g., copper sulfate) in aqueous-organic media (e.g., water:methanol). Optimize pH (3–5) to enhance solubility and yield .
  • Characterization : Use UV-Vis spectroscopy (290 nm peak), FTIR (C=O and Cu-O bond identification), and elemental analysis (Cu²⁺ quantification). Purity is confirmed via HPLC cross-validation .

Advanced Research Questions

Q. What computational approaches predict this compound’s binding efficacy against viral targets like SARS-CoV-2?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) compares binding affinities of this compound with viral proteins (e.g., main protease 6LU7 or spike RBD 6M0J):

  • Protocol : Prepare ligand (this compound) and receptor (protein PDB files) using Chimera. Calculate binding free energy (ΔG) and inhibition constants (Ki). Sodium usnate showed Ki = 539.86 nM for 6LU7, suggesting this compound may exhibit similar or enhanced activity .
  • Validation : Compare results with controls (e.g., favipiravir, ΔG = -4.25 kcal/mol) and perform MD simulations for stability .

Q. How do stability studies under varying conditions inform this compound’s experimental applications?

  • Methodological Answer :

  • Design : Test degradation kinetics in buffers (pH 3–10), temperatures (25–60°C), and light exposure. Monitor absorbance changes at 290 nm over 24–72 hours .
  • Analysis : Calculate half-life (t½) and degradation rate constants. Sodium usnate retained >95% stability in phosphate buffer (pH 3) for 24 hours, suggesting this compound may require similar storage conditions .

Q. What strategies resolve contradictions in this compound’s bioactivity data across studies?

  • Methodological Answer :

  • Systematic Review : Aggregate data from cytotoxicity assays (e.g., IC50 values) and categorize by cell type (e.g., colorectal vs. lung cancer).
  • Meta-Analysis : Use fixed/random-effects models to identify heterogeneity sources (e.g., solvent polarity affecting this compound’s solubility) .
  • In Silico Validation : Cross-reference bioactivity with docking results to confirm mechanism consistency .

Methodological Tables

Parameter UV-Spectrophotometric Analysis Molecular Docking
Linear Range (µg·cm⁻³)0.1–12N/A
Key MetricRSD < 2%ΔG = -8.55 kcal/mol
Validation StandardICH GuidelinesPDB ID 6LU7

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